molecular formula C27H44O3 B1249752 16beta-Hydroxy-5alpha-cholestane-3,6-dione

16beta-Hydroxy-5alpha-cholestane-3,6-dione

Cat. No. B1249752
M. Wt: 416.6 g/mol
InChI Key: VQABOPQARYUTHF-PXICEXDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

16beta-Hydroxy-5alpha-cholestane-3,6-dione is a natural product found in Jania rubens with data available.

Scientific Research Applications

Synthesis and Marine Applications

The first and short synthesis of 16beta-hydroxy-5alpha-cholestane-3,6-dione, a metabolite from marine algae, has been achieved from diosgenin. This compound's synthesis involves selective deoxygenation and oxidation steps, resulting in the production of a 3,6-diketo steroid (Denancé, Guyot, & Samadi, 2006).

Microbial Transformation

Microbial transformation of related cholestane compounds has been studied, highlighting the diverse biochemical pathways in which cholestane derivatives are involved. For instance, the transformation of 3beta-hydroxy-5,6-cyclopropano-cholestanes by Mycobacterium sp. led to the production of various 17-keto steroids, indicating complex microbial interactions with these compounds (Yan, Lee, & Wang, 2000).

Bile Salt Research

Studies on hagfish bile salts suggested a compound structurally similar to 16beta-hydroxy-5alpha-cholestane-3,6-dione, enhancing our understanding of primitive bile salts and their biosynthesis (Anderson, Haslewood, Cross, & Tökes, 1967).

Cytotoxic Analysis

The cytotoxicity of compounds like disodium 3beta,6beta-dihydroxy-5alpha-cholestane disulfate against various human carcinoma cell lines was investigated, shedding light on the potential therapeutic applications of cholestane derivatives (Cui, Wang, Huang, Xin, & Zhou, 2009).

Sterol Studies in Plants

Research on sterols from Selaginella tamariscina, including compounds structurally similar to 16beta-hydroxy-5alpha-cholestane-3,6-dione, demonstrated antiproliferative activity in leukemia cells. This implies a potential role in cancer research and treatment (Gao et al., 2007).

properties

Product Name

16beta-Hydroxy-5alpha-cholestane-3,6-dione

Molecular Formula

C27H44O3

Molecular Weight

416.6 g/mol

IUPAC Name

(5S,8R,9S,10R,13S,14S,16S,17R)-16-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione

InChI

InChI=1S/C27H44O3/c1-16(2)7-6-8-17(3)25-24(30)15-21-19-14-23(29)22-13-18(28)9-11-26(22,4)20(19)10-12-27(21,25)5/h16-17,19-22,24-25,30H,6-15H2,1-5H3/t17-,19-,20+,21+,22-,24+,25+,26-,27+/m1/s1

InChI Key

VQABOPQARYUTHF-PXICEXDUSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C)O

Canonical SMILES

CC(C)CCCC(C)C1C(CC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C)O

synonyms

16-hydroxycholestane-3,6-dione
16beta-hydroxy-5alpha-cholestane-3,6-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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